molecular formula C8H5BrFNO3 B11854296 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone

1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone

Cat. No.: B11854296
M. Wt: 262.03 g/mol
InChI Key: YYJROQLVIRPUMT-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(3-fluoro-4-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction typically occurs at room temperature and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Substitution: Products with substituted nucleophiles replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, fluorine, and nitro groups allows the compound to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3

InChI Key

YYJROQLVIRPUMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

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